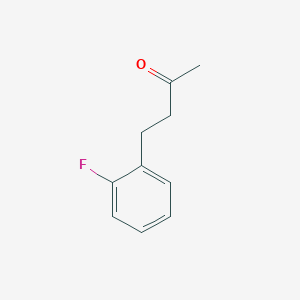
4-(2-Fluorophenyl)butan-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(2-Fluorophenyl)butan-2-one consists of a butan-2-one group attached to a 2-fluorophenyl group . The exact 3D structure would require further computational or experimental studies to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Fluorophenyl)butan-2-one are not well-documented. The molecular weight of the compound is 166.1921432 . More specific properties such as density, boiling point, melting point, and flash point would require further experimental determination.Scientific Research Applications
Sigma-2 Receptor Ligands with Anticancer Activity
4-(2-Fluorophenyl)butan-2-one derivatives have been explored as sigma-2 receptor ligands with potential anticancer activity. Studies have identified compounds with preferential binding to the sigma-2 receptor, showing inhibition of various cancer cell lines. These compounds also demonstrated selective toxicity toward cancer cells compared to normal cells, indicating potential in cancer therapy (Asong et al., 2019).
Catalytic Applications in Organic Synthesis
This compound and its analogs have been utilized in catalytic applications for organic synthesis. For example, palladium nanoparticles have been used in the Heck reaction of aryl iodides with allylic alcohols in water, leading to the synthesis of important fine chemicals like 4-(4-Methoxyphenyl)-butan-2-one (Boffi et al., 2011).
Application in Medical Cosmetology
Derivatives of 4-(2-Fluorophenyl)butan-2-one have been studied for their skin whitening properties. These compounds were found to inhibit melanin production and tyrosinase activity, outperforming known agents like arbutin. They were also observed to reduce the expression of proteins related to melanin synthesis, showing potential in medical cosmetology (Wu et al., 2015).
Neuroprotective Effects
Studies on 4-(Phenylsulfanyl)butan-2-one derivatives have demonstrated neuroprotective effects in a rat model with optic nerve crush injuries. The compound was found to protect retinal ganglion cells and preserve visual function, suggesting potential applications in neuroprotective therapies (Chien et al., 2016).
Role in Multifunctional Catalysis
This compound has been involved in multifunctional catalysis, particularly in one-pot tandem synthesis processes using supported AuPd nanoalloy catalysts. This demonstrates its utility in facilitating complex chemical reactions, including hydrogen auto-transfer routes (Morad et al., 2017).
properties
IUPAC Name |
4-(2-fluorophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRXVYJUCGIYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)butan-2-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


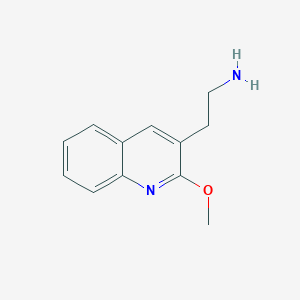

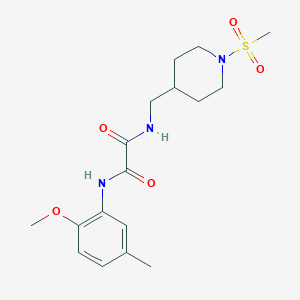
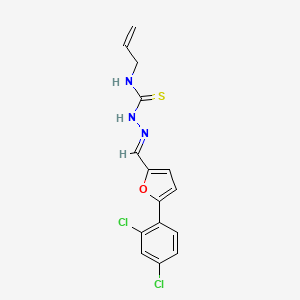
![5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline](/img/structure/B2858855.png)
![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)
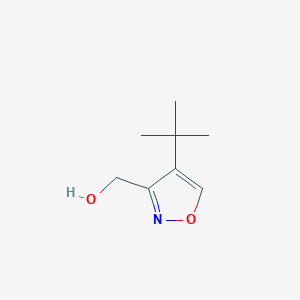




![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)
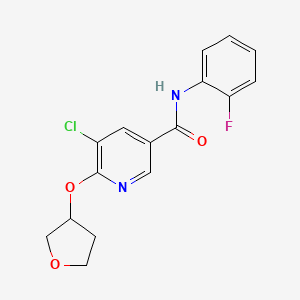
![Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B2858873.png)